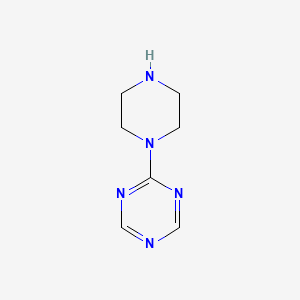

1-(1,3,5-Triazin-2-yl)piperazine

Descripción

Significance of the 1,3,5-Triazine (B166579) Scaffold in Chemical Biology and Medicinal Chemistry

The 1,3,5-triazine, or s-triazine, scaffold is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich heterocycle is a cornerstone in the development of chemotherapeutic agents due to its diverse biological activities. nih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial effects. nih.govresearchgate.netmdpi.com

The unique electronic properties and symmetric nature of the 1,3,5-triazine ring allow for the creation of mono-, di-, or trisubstituted derivatives with tailored biological functions. researchgate.net This versatility has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov For instance, certain 1,3,5-triazine derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases, as well as antagonists for different receptors. nih.gov Its structural similarity to purines has also led to the development of 1,3,5-triazine-based purine analogues with significant therapeutic potential. nih.gov

The broad applicability of the 1,3,5-triazine core is evident in its presence in clinically used drugs and numerous compounds under investigation for a range of diseases, including Alzheimer's disease and various cancers. researchgate.netnih.gov

Role of the Piperazine (B1678402) Moiety in Bioactive Compounds

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4). nih.gov This structural element is widely incorporated into drug molecules across various therapeutic areas. nih.gov The prevalence of the piperazine moiety in medicinal chemistry can be attributed to its unique physicochemical properties, which can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov

Key characteristics of the piperazine moiety include:

Improved Solubility and Bioavailability : The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often leads to increased water solubility and, consequently, better oral bioavailability. nih.govnih.gov

Structural Rigidity and Versatility : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for target binding. nih.goveurekaselect.com At the same time, the nitrogen atoms offer points for chemical modification, allowing for the introduction of various substituents to modulate biological activity. nih.govingentaconnect.com

Hydrogen Bonding Capability : The nitrogen atoms can act as hydrogen bond acceptors, and when substituted with a hydrogen atom, as hydrogen bond donors. This facilitates interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net

The piperazine ring is considered a "privileged scaffold" in drug design and is a component of numerous approved drugs. nih.govnih.govresearchgate.net Its derivatives have shown a vast range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic properties. ingentaconnect.com

Evolution of Research on 1-(1,3,5-Triazin-2-yl)piperazine Derivatives

The logical combination of the biologically active 1,3,5-triazine scaffold and the pharmacokinetically favorable piperazine moiety has led to extensive research into this compound derivatives. Scientists have explored how modifying the substituents on both the triazine and piperazine rings can lead to compounds with specific and potent biological activities.

Early research often focused on the synthesis of libraries of these compounds to screen for a wide range of therapeutic effects. For example, various amino acid derivatives of 1,3,5-triazine containing piperidine (B6355638) (a related heterocycle) and morpholine have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. nih.govnih.gov

More recent research has become more targeted, focusing on specific diseases and biological targets. Studies have designed and synthesized 1,3,5-triazine derivatives with piperazine structures as potential antiviral agents, specifically targeting the potato virus Y (PVY). mdpi.com In one such study, a series of compounds were synthesized, and their anti-PVY activity was evaluated, with some derivatives showing curative, protective, and inactivation activities comparable to or better than existing agents. mdpi.com

Another area of investigation has been the development of these derivatives as enzyme inhibitors. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamides, which are structurally related to this compound, were identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. nih.gov

The research on this compound derivatives continues to evolve, with ongoing efforts to synthesize novel compounds and evaluate their efficacy against a range of conditions, including cancer and infectious diseases. mdpi.commdpi.com The use of computational tools like 3D-quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking is also becoming more prevalent in guiding the rational design of new and more potent derivatives. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-3-12(4-2-8-1)7-10-5-9-6-11-7/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOFSFOOALTCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375285 | |

| Record name | 2-(Piperazin-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-44-0 | |

| Record name | 2-(Piperazin-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59215-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1,3,5 Triazin 2 Yl Piperazine and Its Derivatives

Classical and Conventional Synthetic Approaches

The foundational methods for synthesizing 1,3,5-triazine (B166579) derivatives, including those containing a piperazine (B1678402) moiety, have traditionally relied on the unique reactivity of the triazine core or the systematic construction of the ring itself.

Nucleophilic Aromatic Substitution Reactions on the 1,3,5-Triazine Core

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.com This precursor is an electron-deficient heterocycle, making its chlorine atoms highly susceptible to displacement by nucleophiles like piperazine. nih.gov

A key feature of this approach is the ability to control the degree of substitution by carefully managing the reaction temperature. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise and selective synthesis:

The first chlorine atom is typically substituted at low temperatures, around 0-5 °C. mdpi.comcsic.esderpharmachemica.com

The second substitution requires moderately higher temperatures, often near room temperature. mdpi.com

The final chlorine atom necessitates more forcing conditions, with temperatures ranging from 70 °C to 100 °C or even higher. mdpi.comorgsyn.org

This temperature-dependent reactivity allows for the synthesis of mono-, di-, or tri-substituted triazines with one or more piperazine groups. For instance, reacting cyanuric chloride with one equivalent of N-(tert-butoxycarbonyl)-piperazine at an elevated temperature (66 °C) for an extended period can lead directly to the trisubstituted product, 1,3,5-[Tris-N-(tert-butoxycarbonyl)-piperazine]-triazine. orgsyn.org Subsequent deprotection yields the core 1,3,5-[tris-piperazine]-triazine. orgsyn.org The reactions are typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the liberated HCl. csic.esderpharmachemica.comorgsyn.org

Table 1: Conditions for Nucleophilic Aromatic Substitution on Cyanuric Chloride

| Substitution Level | Nucleophile | Temperature | Base | Solvent | Reference |

|---|---|---|---|---|---|

| First Cl | Phenol, Amine, Thiol | 0 °C | DIPEA | EtOAc | csic.es |

| Second Cl | Morpholine | Room Temp | DIPEA | THF | mdpi.com |

| Third Cl | Aryl Amines | Reflux (7-8 h) | K₂CO₃ | THF | derpharmachemica.com |

| All three (Trisubstitution) | N-(tert-butoxycarbonyl)-piperazine | 66 °C (20 h) | DIPEA | THF | orgsyn.org |

Sequential Construction of the 1,3,5-Triazine Ring System

An alternative to modifying a pre-existing triazine ring is the construction of the heterocyclic system from simpler, acyclic precursors. nih.gov This approach often involves the cyclotrimerization of nitriles or biguanides. nih.govchim.it For example, substituted 2,4-diamino-1,3,5-triazines can be synthesized from the reaction of biguanides with other reagents under specific conditions. nih.gov Another method involves the condensation of acylamidines with other amidines to form the 1,3,5-triazine ring with three different substituents. nih.gov While less common for the direct synthesis of piperazine-substituted triazines compared to SNAr, this strategy is valuable for creating specific substitution patterns that may be difficult to achieve otherwise. nih.govchim.it

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more efficient, faster, and environmentally benign methods for synthesizing 1,3,5-triazine-piperazine hybrids.

Microwave-Assisted Synthesis of 1,3,5-Triazine-Piperazine Hybrids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net For the synthesis of 1,3,5-triazine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from many hours under conventional heating to just a few minutes. mdpi.comnih.govclockss.org This rapid heating often leads to higher product yields and purities by minimizing the formation of side products. nih.gov For example, a comparative study on the synthesis of coumarin-based 1,3,5-triazinyl piperazines demonstrated that the microwave method increased yields and resulted in a 90-95% reduction in reaction time compared to conventional refluxing. nih.gov Similarly, other studies have shown that reactions that take hours to complete via traditional heating can be accomplished in as little as 150 seconds under microwave conditions, highlighting the significant improvement in process efficiency. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of fluorinated 1,3,5-triazinane | 10 hours, 62-78% yield | 3 minutes, 98-99% yield | clockss.org |

| Synthesis of coumarin-triazinyl piperazines | Long reaction times | 90-95% time reduction, increased yield | nih.gov |

| Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine | 14 hours (100 °C), 81% yield | 14 minutes (80 °C), 93% yield | clockss.org |

Metal-Catalyzed Coupling Reactions in 1,3,5-Triazine Derivative Synthesis

Metal-catalyzed cross-coupling reactions provide a powerful avenue for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex triazine derivatives that are not readily accessible through SNAr reactions. Palladium- and copper-based catalytic systems are commonly employed.

The Ullmann-type reaction, often catalyzed by copper(I), is an efficient method for synthesizing di- and trisubstituted 1,3,5-triazines. nih.gov One study reported the use of Cu(I) cations supported on a resin to catalyze the reaction between dichlorotriazinyl benzenesulfonamide (B165840) and various nucleophiles. This method resulted in significantly shorter reaction times and, in some cases, higher yields compared to traditional nucleophilic substitution. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara couplings, are used to introduce aryl or alkynyl groups onto the triazine core by reacting halo-triazines with organoboron or terminal alkyne compounds, respectively. nih.govnih.gov These reactions are invaluable for creating extended, functionalized linkers for applications like metal-organic frameworks (MOFs). nih.gov For example, 2,4,6-tris(bromoaryl)-1,3,5-triazines can serve as platforms for palladium-catalyzed cross-coupling to build elaborate hexacarboxylate structures. nih.gov

One-Pot Synthetic Designs for Substituted 1,3,5-Triazine Compounds

One-pot synthesis, where multiple reaction steps are performed in a single vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.govnih.gov This strategy is particularly well-suited for the sequential functionalization of the 1,3,5-triazine core.

A one-pot protocol can be designed starting from cyanuric chloride, where different nucleophiles are added sequentially as the temperature is incrementally raised. nih.gov This approach avoids the need to isolate the mono- and di-chloro intermediates, streamlining the synthesis of triazines with three distinct substituents. nih.gov For example, a one-pot procedure can involve the sequential displacement of chlorine atoms with aryloxy, arylamino, or arylthio moieties to afford complex triazines in good yields. nih.gov Similarly, Ullmann-type reactions have been successfully adapted into a one-pot design for the synthesis of trisubstituted s-triazine derivatives, providing slightly higher yields compared to the stepwise approach. nih.gov

Sonochemical Approaches to 1,3,5-Triazine Derivative Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful and green technique for the synthesis of 1,3,5-triazine derivatives. rsc.orgnih.gov This approach utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. nih.govnih.gov The collapse of these bubbles generates localized "hotspots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), creating unique chemical environments that can dramatically accelerate reaction rates. rsc.org

Research has demonstrated that the use of ultrasound offers significant advantages over conventional heating methods for triazine synthesis. nih.govnih.gov A key benefit is the substantial reduction in reaction time, with some syntheses achieving high yields in as little as five minutes. orgsyn.org Furthermore, sonochemical methods often allow for the use of water as a solvent, minimizing the need for volatile and often toxic organic solvents. orgsyn.orgnih.gov This aligns with the principles of green chemistry by improving energy efficiency and reducing environmental impact. orgsyn.orgmdpi.com

The mechanism of sonochemical enhancement in this context is multifaceted. Beyond the thermal effects of cavitation, the intense mechanical energy released during bubble collapse creates powerful shockwaves and microjets. nih.gov These forces enhance mass transfer and can activate solid reagents or catalysts by creating micro-turbulence and increasing the surface area of reactants. rsc.orgnih.gov

Several studies have successfully employed sonochemical protocols for the synthesis of various 1,3,5-triazine derivatives. For instance, a sustainable method was developed for synthesizing morpholine-functionalized triazines in aqueous media, showcasing the efficiency of ultrasound in promoting these reactions. nih.gov Another study highlighted a protocol that yields over 75% of the desired triazine derivative within five minutes in water, a significant improvement over classical heating methods. orgsyn.org These approaches typically start from cyanuric chloride and proceed via nucleophilic substitution, with the ultrasonic irradiation providing the necessary energy to drive the reaction efficiently. orgsyn.orgnih.gov

Table 1: Comparison of Synthetic Methods for 1,3,5-Triazine Derivatives

| Feature | Conventional Heating | Sonochemical Method |

| Reaction Time | Hours (e.g., 4-10 h) nih.gov | Minutes (e.g., 5-60 min) orgsyn.orgnih.gov |

| Energy Consumption | High | Low orgsyn.org |

| Solvent | Often organic solvents (e.g., Dioxane, DMF) nih.govnih.gov | Often water orgsyn.orgnih.gov |

| Yield | Variable | Generally high (e.g., >75%) orgsyn.orgnih.gov |

| Environmental Impact | Higher | Lower, "Greener" orgsyn.org |

Reaction Mechanisms of 1-(1,3,5-Triazin-2-yl)piperazine Synthesis

The synthesis of this compound and its derivatives predominantly proceeds through a well-established mechanism known as stepwise nucleophilic aromatic substitution (SNAr). orgsyn.org The most common precursor for this synthesis is 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride. wikipedia.org The triazine ring in cyanuric chloride is electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms susceptible to attack by nucleophiles.

The high reactivity of the chlorine atoms on the triazine ring allows for their sequential displacement by nucleophiles, such as the secondary amine groups of piperazine. The reactivity of the remaining chlorine atoms decreases as more substituents are added to the ring. This property allows for the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines by carefully managing the reaction temperature. orgsyn.orgnih.gov

The mechanism for the first substitution to form a monosubstituted triazine, such as 2-chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine or the initial reaction to form 2-(piperazin-1-yl)-4,6-dichloro-1,3,5-triazine, can be described as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the piperazine molecule on one of the electron-deficient carbon atoms of the triazine ring. This forms a transient, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex. rsc.org

Proton Transfer: A base present in the reaction mixture, such as sodium carbonate or an excess of the amine nucleophile itself, abstracts a proton from the newly attached piperazine nitrogen. rsc.orgnih.gov

Chloride Elimination and Aromaticity Restoration: The aromaticity of the triazine ring is restored by the departure of a chloride ion as a leaving group. This step is typically the rate-determining step. The eliminated chloride ion can then combine with the abstracted proton. rsc.org

This sequence of steps results in the substitution of one chlorine atom with a piperazine moiety. The synthesis can be stopped at this stage by controlling the stoichiometry and temperature (typically around 0-5 °C for the first substitution). nih.govnih.gov Subsequent substitutions to create di- or tri-piperazinyl triazines require progressively higher temperatures. For example, the second substitution often occurs at room temperature, while the third may require heating to 80 °C or higher. orgsyn.org This differential reactivity is crucial for the selective synthesis of asymmetrically substituted triazine derivatives.

Biological Activity and Molecular Mechanisms of 1 1,3,5 Triazin 2 Yl Piperazine Derivatives

Enzyme Inhibition Studies and Target Engagement

The 1,3,5-triazine (B166579) core, linked to a piperazine (B1678402) moiety, serves as a foundation for a multitude of derivatives that have been synthesized and evaluated for their potential as therapeutic agents. These investigations have revealed significant interactions with enzymes and receptors implicated in a variety of diseases.

Derivatives of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govresearchgate.net The s-triazine ring is a critical component for achieving high potency. nih.gov Through lead optimization, a compound designated GSK2256294 emerged with a remarkable half-maximal inhibitory concentration (IC50) of 27 pM. researchgate.net The inhibition of sEH is a therapeutic strategy for managing conditions like hypertension and inflammation. scispace.com

Table 1: sEH Inhibition by 1-(1,3,5-Triazin-2-yl)piperazine Derivatives

| Compound | Target | IC50 |

|---|

The 1,3,5-triazine scaffold has been utilized to develop inhibitors of cholinesterases, enzymes crucial in the pathology of Alzheimer's disease. nih.gov Studies have shown that disubstituted 1,3,5-triazine derivatives are generally more effective acetylcholinesterase (AChE) inhibitors than their trisubstituted counterparts. mdpi.com The introduction of a 3-(trifluoromethyl)aniline (B124266) group resulted in a derivative with an AChE IC50 of 0.065 µM. mdpi.com Further research on hybrids of 1,3,5-triazine and benzimidazole (B57391) led to the discovery of a compound with an even lower AChE IC50 of 0.044 µM, which was more potent than the reference drug donepezil (B133215) in that study. researchgate.net Some derivatives also show inhibitory activity against butyrylcholinesterase (BChE). nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by 1,3,5-Triazine Derivatives

| Derivative Type | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-(Trifluoromethyl)aniline substituted 1,3,5-triazine | AChE | 0.065 |

BACE-1 is another key enzyme in the progression of Alzheimer's disease. nih.gov The 1,3,5-triazine structure has been explored for its potential to inhibit this enzyme. mdpi.comnih.gov Derivatives containing a phenylacetamide group demonstrated improved activity against BACE-1, with one compound showing a preference for a shorter distance between the amide and phenyl ring, resulting in an IC50 of 0.12 µM. mdpi.com In a separate study, nitrogen mustard analogs incorporating a 1,3,5-triazine ring were synthesized, with the most active compounds against BACE-1 exhibiting IC50 values of 9.00 µM and 11.09 µM. nih.gov However, not all triazine derivatives are effective, as a series of nine trisubstituted 1,3,5-triazines showed insignificant BACE-1 inhibition. mdpi.com

Table 3: BACE-1 Inhibition by 1,3,5-Triazine Derivatives

| Derivative Type | IC50 (µM) |

|---|---|

| Phenylacetamide-containing derivative | 0.12 |

| Nitrogen mustard analog (Compound A) | 9.00 |

The PI3K/mTOR signaling pathway is frequently deregulated in cancer. nih.gov A potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib), is based on a 4,6-dimorpholino-1,3,5-triazine structure. nih.govacs.org This compound was developed from an initial lead, ZSTK474, which also contains a triazine core. nih.gov PQR309 not only inhibits PI3K but also targets mTOR kinase at higher concentrations, providing a dual-activity profile that can help overcome resistance to PI3K inhibition alone. nih.govnih.gov

Derivatives of 1,3,5-triazine have shown promise as antibacterial agents through the inhibition of bacterial DNA gyrase. nih.govnih.gov Compounds containing one or two 1-(2-chloroethyl)piperazine (B3192190) groups on the triazine scaffold demonstrated visible inhibitory effects on the DNA gyrase of both S. aureus and E. coli at a concentration of 100 nM. nih.gov In another line of research, a series of novel 1,3,5-triazine-phenylthiazole-pyrazole derivatives was synthesized and found to have excellent inhibitory activity against E. coli DNA gyrase, identifying them as potential treatments for urinary tract infections caused by resistant strains. nih.gov

Antagonists of the adenosine (B11128) A2A receptor have gained attention for their potential in treating Parkinson's disease. nih.gov Novel 1,3,5-triazines have been developed as selective A2A receptor antagonists. nih.gov Radioligand binding assays confirmed their selective affinity for the human A2A receptor over the A1 receptor. nih.gov Molecular docking studies of the most potent compound from one series revealed interactions with key amino acid residues in the active site of the A2A receptor, supporting the classification of 1,3,5-triazines as a new class of A2A receptor antagonists. nih.gov

Schistosoma mansoni Lysine Methyltransferase (SmMLL-1) Inhibition in Antiparasitic Research

Derivatives of this compound are being explored for their potential as antiparasitic agents. While specific studies targeting Schistosoma mansoni Lysine Methyltransferase (SmMLL-1) with this class of compounds are not extensively detailed in the provided results, the broader context of triazine derivatives in antiparasitic research is established. For instance, various nitrogen-containing heterocyclic compounds, including those with piperazine and triazole motifs, have been synthesized and evaluated for their antiparasitic properties. nih.gov Some nitro derivatives of benzimidazole and benzotriazole (B28993) have shown slight activity against Entamoeba histolytica and Trichomonas vaginalis. nih.gov The adaptability of the triazine core allows for the development of compounds that can interact with various biological targets, including enzymes crucial for parasite survival.

Broad-Spectrum Pharmacological Activities

The 1,3,5-triazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netmdpi.comwisdomlib.org Derivatives incorporating piperazine have demonstrated significant activity against a range of pathogens.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of 1,3,5-triazine-piperazine derivatives. These compounds have been effective against both Gram-positive and Gram-negative bacteria. wisdomlib.orgresearchgate.net For example, certain piperazine-incorporated triazole derivatives have shown significant antibacterial activity against E. coli and Streptococcus. researchgate.net The introduction of specific substituents on the triazine or piperazine ring can enhance this activity. For instance, some derivatives have demonstrated potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. researchgate.net The lipophilicity of the molecule, influenced by substituents, can play a crucial role in cell permeability and, consequently, antibacterial efficacy. mdpi.com

Antifungal Activity: Derivatives of 1,3,5-triazine have also been recognized for their antifungal properties. mdpi.comwisdomlib.orgnih.gov Some synthesized compounds have shown promising activity against fungal strains like Aspergillus niger and Fusarium moneliforme. wisdomlib.org In some cases, these derivatives have exhibited moderate to poor antifungal activity, suggesting that structural modifications, such as increasing lipophilicity, can negatively impact their effectiveness due to lower water solubility. researchgate.net However, a series of thiosemicarbazides containing 1,3,5-triazine derivatives have been identified as potent synergists with fluconazole (B54011) against resistant Candida albicans. nih.gov

Antiviral Activity: The antiviral potential of 1,3,5-triazine derivatives is an active area of research. mdpi.comnih.gov Piperazine itself is a component of several commercial antiviral drugs. mdpi.com A series of 1,3,5-triazine derivatives containing a piperazine structure were designed and synthesized, with several showing potent activity against the Potato Virus Y (PVY). mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Piperazine-incorporated triazole derivatives | E. coli, Streptococcus | Significant antibacterial activity | researchgate.net |

| Substituted 1,3,5-triazine derivatives | Salmonella typhi, Bacillus subtilis | Significant antibacterial activity | wisdomlib.org |

| Thiosemicarbazides containing 1,3,5-triazines | Fluconazole-resistant Candida albicans | Synergistic antifungal potency | nih.gov |

| 1,3,5-Triazine derivatives with piperazine | Potato Virus Y (PVY) | Potent antiviral activity | mdpi.comnih.gov |

| Fluorinated s-Triazinyl Piperazines | Various bacteria and fungi | Noteworthy antimicrobial activity | researchgate.net |

The 1,3,5-triazine scaffold is a key component in the development of anticancer drugs. mdpi.comderpharmachemica.comderpharmachemica.com Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Trisubstituted 1,3,5-triazine derivatives have shown high cytotoxicity against colorectal cancer cell lines such as DLD-1, HCT-116, and HT-29. mdpi.com The mechanism of action for some of these compounds involves the inhibition of cancer cell proliferation and induction of apoptosis. mdpi.com For instance, morpholine-substituted 1,3,5-triazine has been identified as a potent inhibitor of the PI3K-mTOR kinase signaling pathway. colab.ws

In other studies, newly synthesized 1,3,5-triazine derivatives have been screened for their anticancer activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). derpharmachemica.comderpharmachemica.com Some of these compounds showed significant growth inhibition in various cancer cell lines, including renal cancer (CAKI-1). derpharmachemica.com Furthermore, certain triazine analogs have been identified as lead structures for developing new anticancer drugs, with some showing potent inhibitory activity against lung (A549) and breast (MCF-7) cancer cell lines without being toxic to non-cancerous cells. colab.ws

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Methyl(4-(4-(2-chloroethyl)piperazin-1-yl)-6-methoxy-1,3,5-triazin-2-yl)-L-alanyl-L-alaninate | DLD-1, HCT-116, HT-29 | Strong anticancer activity, induces apoptosis. | mdpi.com |

| Benzyl-4-(4-(4-(4-fluorophenyl)piperazin-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate | A549 (Lung), MCF-7 (Breast) | Potent inhibitory activity. | colab.ws |

| Benzyl-4-(4-morpholino-6-thiomorpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate | A549 (Lung), MCF-7 (Breast) | Excellent inhibitory activity. | colab.ws |

| Mono, di, and trisubstituted 1,3,5-triazine derivatives | NCI 60 cell line panel | Compound 6 showed 60.13% inhibition in renal cancer (CAKI-1) cell line. | derpharmachemica.comderpharmachemica.com |

The 1,3,5-triazine core has been explored for its potential in developing new antimalarial agents. mdpi.comnih.gov While the search results specifically mentioning this compound in this context are limited, the broader class of triazine and piperazine derivatives has shown promise. For example, piperazine derivatives of betulinic acid have been evaluated for their antimalarial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, with some compounds showing excellent activity. nih.gov Furthermore, 1,2,4-triazolo[4,3-a]pyrazines have been investigated as potent in vitro and in vivo antimalarial drug leads. beilstein-journals.orgnih.gov

Derivatives of this compound have emerged as a significant class of ligands for the serotonin (B10506) 5-HT6 receptor, a promising target for the treatment of cognitive impairment in conditions like Alzheimer's disease. nih.govdntb.gov.uanih.govmdpi.comresearchgate.net

Several 1,3,5-triazine-piperazine derivatives have been identified as potent and selective 5-HT6 receptor ligands. nih.govdntb.gov.uanih.govmdpi.comresearchgate.net For instance, compound 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was found to be a potent 5-HT6R antagonist with a Ki of 11 nM. nih.govnih.govresearchgate.net Another derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine , also showed high affinity for the 5-HT6 receptor with a Ki of 13 nM. dntb.gov.uanih.govmdpi.com These compounds have demonstrated the ability to permeate the blood-brain barrier, a crucial property for CNS-acting drugs. nih.govdntb.gov.uanih.govmdpi.com

Behavioral studies in animal models have shown that these derivatives can have significant pro-cognitive and anxiolytic-like effects. nih.govresearchgate.net The neuroprotective properties of triazine derivatives are also under investigation, with some studies focusing on their ability to inhibit Aβ fibril formation, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net

Table 3: 5-HT6 Receptor Affinity of Selected this compound Derivatives

| Compound | 5-HT6R Affinity (Ki, nM) | Key Properties | Reference(s) |

|---|---|---|---|

| 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | - | Significant procognitive and anxiolytic-like effects. | nih.govresearchgate.net |

| 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 11 | Potent 5-HT6R antagonist, innovative non-indole structure. | nih.govnih.govresearchgate.net |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 13 | Potent and selective 5-HT6R ligand. | dntb.gov.uanih.govmdpi.com |

Triazine derivatives have been systematically reviewed for their anti-inflammatory activity. researchgate.netnih.gov About 35% of the evaluated triazines in one review were shown to be promising anti-inflammatory agents. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory mediators. nih.govnih.gov

For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone , demonstrated anti-nociceptive and anti-inflammatory effects by reducing edema, cell migration, and levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Other studies on triazine derivatives have shown their potential to control both acute and chronic inflammatory pain. epain.org Trisubstituted 1,3,5-triazines have also been investigated as histamine (B1213489) H4 receptor antagonists, which have shown analgesic effects in inflammatory pain models. nih.gov

Table 4: Anti-Inflammatory Activity of Selected Triazine and Piperazine Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and pro-inflammatory cytokines (IL-1β, TNF-α). | nih.gov |

| Vanillin-triazine and phenylpyrazole-triazine derivatives | Acetic acid-writhing, formalin, and hot plate tests in mice | Demonstrated antinociceptive effects, controlling acute and chronic pain. | epain.org |

| Trisubstituted 1,3,5-triazines (e.g., compound 6) | Carrageenan-induced inflammatory pain model | Showed anti-inflammatory and analgesic effects. | nih.gov |

| Cationic Amphipathic Triazines | LPS-induced acute lung injury mouse model | Prevented lung inflammation. | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Antidiabetic, Anxiolytic)

Beyond the more extensively studied areas of anticancer and antimicrobial activities, derivatives of this compound have demonstrated a range of other promising biological effects, including anticonvulsant, antidiabetic, and anxiolytic properties.

Anticonvulsant Activity: Certain piperazine derivatives have been investigated for their potential in managing seizures. For instance, two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have shown anticonvulsant effects in rodent models of epilepsy. nih.gov These compounds act as antagonists at glutamate (B1630785) receptors, with a preference for the α-kainate receptor subtype. nih.gov In another study, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine demonstrated good activity in the six-hertz seizure test, providing 100% protection at a dose of 100 mg/kg without inducing neurotoxicity. nih.gov

Antidiabetic Activity: The 1,3,5-triazine scaffold has been explored for its potential in developing new antidiabetic agents. Novel 1,3,5-triazine derivatives have been synthesized and shown to act as selective and potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes. nih.gov One particular compound, inspired by the structure of imeglimin, not only demonstrated potent DPP-4 inhibition but also showed dose-dependent improvements in blood glucose, insulin (B600854) levels, and lipid profiles in diabetic rats. nih.gov Furthermore, hybrid structures combining sulfonamide, 1,3,5-triazine, and thiazole (B1198619) moieties have exhibited selective DPP-4 inhibition and a blood glucose-lowering effect in vivo. nih.gov Some 1,3,5-triazine derivatives have also been found to stimulate insulin secretion from pancreatic β-cells. mdpi.com

Anxiolytic Activity: Several piperazine derivatives have been identified as having anxiolytic-like effects, often through interaction with serotonin receptors. silae.it For example, compounds such as 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have displayed significant anxiolytic-like effects in in vivo behavioral tests. researchgate.net The anxiolytic effects of some arylpiperazine derivatives have been linked to their direct participation with 5-HT1A receptors. nih.govdntb.gov.ua

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Influence of Substituent Groups on Biological Potency and Selectivity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituent groups on both the triazine and piperazine rings, as well as on any appended moieties.

For instance, in a series of 1,3,5-triazine derivatives designed as inhibitors of soluble epoxide hydrolase, the triazine heterocycle was found to be a critical functional group for high potency. nih.gov Phenyl group substitution was also important for reducing clearance and improving oral exposure. nih.gov In another study on anti-potato virus Y (PVY) activity, specific substitutions on the piperazine-containing 1,3,5-triazine derivatives led to compounds with curative, protective, and inactivation activities comparable or superior to existing antiviral agents. mdpi.com

In the context of antidiabetic agents, the presence of electron-withdrawing groups on certain 1,3,5-triazine-thiazole hybrids was shown to enhance their inhibitory activity against DPP-4. nih.gov For compounds targeting Alzheimer's disease, the position of the 1,3,5-triazine scaffold on a genistein (B1671435) fragment significantly affected their acetylcholinesterase (AChE) inhibitory properties, with substitution at the 7-position being more favorable. nih.gov Furthermore, the nature of the amino groups introduced into the 1,3,5-triazine ring also modulated the activity. nih.gov

The following table summarizes the influence of various substituent groups on the biological activity of this compound derivatives based on several studies.

| Core Scaffold | Substituent Group | Position of Substitution | Observed Biological Activity | Key Findings |

| 1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide | Phenyl group | Varied | Soluble epoxide hydrolase inhibition | Essential for reducing clearance and improving oral exposure. nih.gov |

| 1,3,5-Triazine-piperazine | Various | Varied | Anti-PVY activity | Specific substitutions led to potent antiviral effects. mdpi.com |

| Sulfonamide-1,3,5-triazine-thiazole | Electron-withdrawing groups | Varied | DPP-4 inhibition | Enhanced inhibitory activity. nih.gov |

| Genistein-1,3,5-triazine | 1,3,5-Triazine scaffold | 7-position vs. 4'-position | AChE inhibition | Substitution at the 7-position resulted in higher activity. nih.gov |

| Genistein-1,3,5-triazine | Amino groups | On the triazine ring | AChE inhibition | Different amino groups modulated the inhibitory potency. nih.gov |

Scaffold Modifications and Pharmacophore Development

Modification of the core this compound scaffold and the development of pharmacophore models are crucial strategies for optimizing biological activity and designing new, more potent, and selective compounds.

The 1,3,5-triazine ring is considered a versatile scaffold that can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries. researchgate.netnih.gov Researchers have explored various scaffold modifications, such as the introduction of different heterocyclic rings or linking the triazine core to other biologically active moieties to create hybrid molecules. researchgate.net For example, the synthesis of 1,3,5-triazine derivatives bearing two or three 2-chloroethylamino residues has been achieved through selective functionalization of the triazine scaffold. researchgate.net

Pharmacophore modeling helps to identify the key structural features required for a specific biological activity. For 1,3,5-triazine derivatives targeting the 5-HT6 receptor, a pharmacophore model has been developed that includes features such as a positive ionizable group, an aromatic ring, a hydrogen bond acceptor group, and a hydrophobic group. researchgate.net This model provides a framework for the rational design of new ligands with improved affinity and selectivity. researchgate.net

Scaffold hopping is another strategy employed to discover novel chemical entities with similar biological activities but different core structures. This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced off-target effects.

The table below outlines key aspects of scaffold modifications and pharmacophore development for this compound and related analogs.

| Strategy | Core Scaffold/Target | Modification/Features | Outcome/Application |

| Scaffold Modification | 1,3,5-Triazine | Functionalization with 2-chloroethylamino residues via a piperazine linker. researchgate.net | Creation of hybrid anticancer drugs. researchgate.net |

| Pharmacophore Development | 5-HT6 Receptor Ligands | Positive ionizable group, aromatic ring, hydrogen bond acceptor, hydrophobic group. researchgate.net | Rational design of new neurotropic agents. researchgate.net |

| Scaffold Modification | Arylpiperazine derivatives | Introduction of isonicotinic and picolinic nuclei. nih.govdntb.gov.ua | Development of anxiolytic agents acting on the 5-HT1A receptor. nih.govdntb.gov.ua |

Computational and Theoretical Investigations of 1 1,3,5 Triazin 2 Yl Piperazine

Molecular Docking Simulations and Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-(1,3,5-triazin-2-yl)piperazine, these simulations have been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors.

Studies on various derivatives of this compound consistently highlight the importance of specific non-covalent interactions in their binding affinity. The triazine and piperazine (B1678402) rings are key pharmacophoric features that engage in multiple interactions with protein targets.

Hydrogen Bonding: The nitrogen atoms of the 1,3,5-triazine (B166579) ring are frequently involved in forming hydrogen bonds with amino acid residues in the target's active site. For instance, in studies of triazine derivatives as potential inhibitors of dihydrofolate reductase (DHFR), the triazine nitrogen atoms have been shown to form hydrogen bonds with key residues like Asp27. Similarly, the piperazine ring's nitrogen atom can act as a hydrogen bond acceptor or donor, further anchoring the ligand within the binding pocket.

Pi-Stacking: The aromatic 1,3,5-triazine ring is capable of forming pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. These interactions contribute significantly to the binding energy and specificity of the ligand.

A summary of typical interactions observed in molecular docking studies of this compound derivatives is presented below:

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Triazine ring nitrogens, Piperazine ring nitrogen | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrophobic Interactions | Piperazine ring, Alkyl substituents | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | 1,3,5-Triazine ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular dynamics (MD) simulations are often employed to study the conformational dynamics and stability of ligand-receptor complexes predicted by molecular docking. These simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. For complexes involving this compound derivatives, MD simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions over time. They can also highlight conformational changes in the protein upon ligand binding, which can be crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D- and 3D-QSAR studies have been applied to series of compounds containing the this compound scaffold to predict their biological activities and guide the design of new, more potent analogues.

2D-QSAR: In 2D-QSAR, the biological activity is correlated with 2D descriptors of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties. For triazine derivatives, these models have been used to predict activities like antimicrobial or anticancer effects based on descriptors calculated for a training set of compounds.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These methods generate contour maps that visualize the regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for biological activity. For compounds incorporating the this compound core, these maps can guide the placement of substituents to enhance target affinity.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Computational tools can predict the likely metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. For molecules containing the this compound moiety, several metabolic pathways can be predicted:

Hydroxylation: Aromatic hydroxylation of the triazine ring or aliphatic hydroxylation of the piperazine ring are potential metabolic transformations.

N-dealkylation: If the piperazine nitrogen is substituted with an alkyl group, N-dealkylation is a probable metabolic route.

Oxidation: The nitrogen atoms in both the triazine and piperazine rings are susceptible to N-oxidation.

Ring Opening: The piperazine ring may undergo oxidative cleavage.

A summary of predicted pharmacokinetic properties for the parent compound this compound based on common in silico models is provided below. It is important to note that these are theoretical predictions and may differ from experimental values.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 166.19 g/mol | Compliant with Lipinski's rule of five |

| LogP | -0.6 to -1.2 (Predicted) | Indicates good water solubility |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's rule of five |

| Human Intestinal Absorption | High (Predicted) | Good oral bioavailability is likely |

| Blood-Brain Barrier Penetration | Low (Predicted) | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor (Predicted) | Lower risk of drug-drug interactions |

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models are frequently employed to predict this property for novel compounds, including 1,3,5-triazine derivatives.

One widely used predictive tool is the "BOILED-Egg" model, which plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA, or total polar surface area). nih.gov This model delineates regions that predict whether a compound is likely to be absorbed by the gastrointestinal tract or passively permeate the BBB. nih.gov For some 1,3,5-triazine derivatives, these models have predicted good BBB transmission. jomardpublishing.com The model also helps to identify if a compound might be a substrate for P-glycoprotein (P-gp), an efflux transporter that removes substances from the CNS. nih.gov

Another common approach involves calculating the logarithm of the brain-to-blood concentration ratio (QPlogBB). For a compound to effectively penetrate the BBB, recommended QPlogBB values typically range from -3.0 to 1.2. bmdrc.org The prediction of BBB permeability can also be informed by the Parallel Artificial Membrane Permeability Assay (PAMPA), which has been used to evaluate 1,3,5-triazine derivatives. biorxiv.org The permeability is often assessed qualitatively through Discriminant Function Analysis, which classifies compounds as CNS positive or negative based on parameters like lipophilicity and polar surface area (PSA). jomardpublishing.com

Table 1: Computational Models for Blood-Brain Barrier (BBB) Permeability Prediction

| Predictive Model/Parameter | Description | Relevance to 1,3,5-Triazine Derivatives |

| BOILED-Egg Model | An intuitive graphical model based on lipophilicity (WLOGP) and polarity (TPSA). The "yolk" represents high probability of BBB permeation, while the "white" represents high probability of gastrointestinal absorption. nih.govnih.gov | Used to predict that certain 1,3,5-triazine derivatives have good potential for BBB transmission. jomardpublishing.com |

| QPlogBB | A calculated logarithm of the steady-state brain-to-blood concentration ratio. bmdrc.org | A key parameter used to estimate the ability of novel 1,3,5-triazine derivatives to penetrate the BBB. bmdrc.org |

| PAMPA Assay | A non-cell-based assay that evaluates the passive permeability of a compound across an artificial membrane, simulating the BBB. biorxiv.org | Utilized in the in vitro evaluation of 1,3,5-triazine derivatives to assess their potential to cross the BBB. biorxiv.org |

| Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule. jomardpublishing.com | A descriptor used in combination with lipophilicity to classify compounds as likely to be CNS active or inactive. jomardpublishing.com |

Plasma Protein Binding Predictions

Plasma protein binding (PPB) is a key pharmacokinetic property that influences a drug's distribution, availability to act on its target, and its rate of clearance. researchgate.net Only the unbound fraction of a drug is typically active and able to cross cell membranes. bmdrc.org Therefore, predicting the extent of PPB is an essential step in drug discovery.

For 1,3,5-triazine derivatives, ADME (absorption, distribution, metabolism, and excretion) profiles are computationally generated using software platforms like SwissADME and Discovery Studio. jomardpublishing.comnih.gov These tools calculate various molecular descriptors to predict pharmacokinetic properties, including a compound's likely interaction with plasma proteins like albumin. jomardpublishing.comnih.gov

The prediction of PPB is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are built from large datasets of compounds with known experimental PPB values and use machine learning algorithms to correlate molecular descriptors with the binding affinity. nih.gov Key descriptors influencing PPB often include lipophilicity (LogP or LogD), molecular weight, and pharmacophore features. researchgate.netnih.gov While specific PPB values for this compound are not detailed in the available literature, the standard computational evaluation of triazine derivatives involves these predictive assessments to optimize their drug-like properties. nih.govnih.gov

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules like this compound. The electron-deficient nature of the 1,3,5-triazine ring makes it a key component in materials designed for electron transport.

Studies on star-shaped 1,3,5-triazine derivatives have shown that the linkage between the central triazine core and peripheral aryl groups affects the extent of π-conjugation, which in turn determines the molecule's triplet energy and electron mobility. The triazine heterocycle is often a critical functional group for achieving high potency and selectivity in biological targets. researchgate.net

Molecular docking simulations are another vital computational tool used to predict the binding modes and affinities of 1,3,5-triazine derivatives to their biological targets, such as protein kinases or G-protein coupled receptors. For instance, docking studies on 1,3,5-triazine derivatives containing a piperazine structure have helped to elucidate interactions, such as the formation of hydrogen bonds with specific amino acid residues (e.g., GLU 150) in the target protein. nih.gov These simulations, often part of a broader quantitative structure-activity relationship (QSAR) analysis, help to explain the observed biological activities and guide the design of more potent and selective compounds. The structure-activity relationship of compounds featuring the 6-(piperazin-1-yl)-1,3,5-triazine core has identified this scaffold as a promising starting point for developing new therapeutic agents. nih.gov

Analytical and Characterization Methodologies in 1 1,3,5 Triazin 2 Yl Piperazine Research

Vibrational Spectroscopies (e.g., Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared Spectroscopy (FTIR) is a widely used technique to identify the characteristic vibrations of bonds in a molecule. In the context of 1-(1,3,5-triazin-2-yl)piperazine and its derivatives, FTIR spectra are analyzed for specific absorption bands corresponding to the triazine and piperazine (B1678402) rings. For instance, studies on related triazine derivatives have identified characteristic peaks for N-H stretching, C=N stretching of the triazine ring, and C=C aromatic stretching. nih.gov For example, in a study of 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine, a white solid, the FTIR spectrum (KBr, cm⁻¹) showed a prominent N-H stretching vibration at 3280 cm⁻¹, a C=N stretch at 1574 cm⁻¹, and aromatic C=C stretching vibrations at 1504 and 1446 cm⁻¹. nih.gov Similarly, for 4-(4-(2-benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine, the FTIR spectrum revealed an N-H stretch at 3224 cm⁻¹, a C=N stretch at 1536 cm⁻¹, and C=C stretching at 1485 and 1441 cm⁻¹. nih.gov The fundamental vibrations of the 1,3,5-triazine (B166579) ring itself have also been extensively studied, providing a basis for interpreting the spectra of its derivatives. researchgate.net

Raman Spectroscopy , while less commonly reported for this specific compound, offers complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be used to further probe the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For derivatives of this compound, the ¹H NMR spectra would show distinct signals for the protons on the triazine ring and the piperazine ring. For example, in the ¹H NMR spectrum of 2-(2-(4-chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine, the protons of the piperidine (B6355638) rings appear as a singlet at 1.47 ppm (8H) and 1.59 ppm (4H), while the N-CH₂ protons are observed at 3.71 ppm (12H). nih.gov The aromatic protons and the methine proton (CH) appear further downfield. nih.gov

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For instance, in the ¹³C NMR spectrum of 2-(2-(4-bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine, the carbons of the piperidine rings resonate at 24.4 and 25.4 ppm, while the N-CH₂ carbons appear at 43.5 ppm. nih.gov The carbons of the triazine ring and the aromatic ring are observed at lower fields. nih.gov The parent 1,3,5-triazine molecule itself shows a characteristic ¹³C NMR signal. chemicalbook.comspectrabase.com

Variable-temperature (VT) NMR spectroscopy can also be employed to study dynamic processes such as rotameric interconversion in piperazine-containing compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of newly synthesized derivatives of this compound with high accuracy. nih.gov For example, in the synthesis of N²–(3-chlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, HRMS was used to confirm the calculated mass of the protonated molecule [M+H]⁺. nih.gov The fragmentation patterns observed in the mass spectrum can help to piece together the structure of the molecule. The NIST WebBook provides mass spectral data for the parent 1,3,5-triazine, which can serve as a reference. nist.gov

Chromatographic Techniques (e.g., Gel Permeation Chromatography, High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. In the context of this compound research, HPLC is used to monitor the progress of reactions and to assess the purity of the final products. nih.govmdpi.com For instance, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) has been employed to determine the purity of synthesized triazine derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. GC-MS has been used to confirm the products in the synthesis of 1,3,5-triazine derivatives and for the simultaneous quantification of piperazine-based drugs. scholars.directrsc.org

Gel Permeation Chromatography (GPC) is a type of size-exclusion chromatography that separates analytes on the basis of size. While less common for small molecules like this compound itself, it could be relevant for the characterization of polymeric materials incorporating this moiety.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition profile of the compound. Studies on related triazine compounds have shown that they can decompose in multiple stages under both inert and oxidative atmospheres. nih.gov For example, the thermal stability of fused triazinylacetohydrazides was investigated, with decomposition starting around 240 °C in inert conditions. nih.gov The thermal degradation of piperazine itself has also been studied, with N-formylpiperazine and N-(2-aminoethyl)piperazine being identified as major degradation products at elevated temperatures. utexas.eduresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can be used to determine melting points, glass transitions, and other thermal events. For some energetic materials containing triazine rings, DSC has been used to identify detonation temperatures. researchgate.net

Electron Microscopy (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy) for Material Characterization

Electron microscopy techniques are used to visualize the surface morphology and internal structure of materials at high magnification.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In studies involving derivatives of this compound, SEM has been used to evaluate morphological changes in biological samples treated with these compounds. wellcomeopenresearch.org For example, SEM was used to observe damage to adult schistosome worms after treatment with a compound containing a 6-(piperazin-1-yl)-1,3,5-triazine core, revealing tegument erosion and ulcerations. wellcomeopenresearch.org

Transmission Electron Microscopy (TEM) is used to view thin specimens through which electrons can pass, providing information about the internal structure. While not explicitly mentioned for this compound in the provided results, TEM could be used to characterize nanoparticles or other nanostructured materials functionalized with this compound.

Applications of 1 1,3,5 Triazin 2 Yl Piperazine Derivatives Beyond Medicinal Chemistry

Polymer Science and Advanced Materials

The incorporation of 1-(1,3,5-triazin-2-yl)piperazine derivatives into polymeric structures has led to the creation of materials with novel properties and applications, ranging from porous polymers for storage and separation to advanced materials for electronic devices.

Derivatives of this compound are valuable components in the synthesis of porous organic polymers (POPs) and dendrimers due to the C3-symmetric nature of the triazine core and the ability of the piperazine (B1678402) unit to act as a linker. The triazine ring serves as a rigid, multifunctional core, while the piperazine moiety can be functionalized to create extended, three-dimensional networks.

The synthesis of dendrimers often utilizes the stepwise substitution of chlorine atoms on a cyanuric chloride precursor, reacting with amines like piperazine to build up dendritic structures. nih.gov These triazine-based dendrimers exhibit a high degree of branching and a well-defined molecular structure, making them suitable for applications in drug delivery and catalysis.

In the realm of POPs, the nitrogen-rich structure of triazine-based polymers makes them promising materials for gas storage and separation, particularly for CO2 capture. The inherent porosity and thermal stability of these polymers, derived from the robust triazine units, are key advantages. For instance, the treatment of chitosan (B1678972) with cyanuric chloride followed by piperazine has been shown to produce dendritic grafts capable of sequestering atrazine (B1667683), a triazine-based herbicide, from water. acs.org

Table 1: Examples of this compound Derivatives in Polymer Science

| Derivative Type | Polymer Class | Key Features | Potential Applications |

|---|---|---|---|

| Tris-piperazine-triazine Core | Dendrimers | High degree of branching, monodispersity | Drug delivery, catalysis |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The judicious selection of organic linkers is crucial in determining the structure and properties of the resulting MOF. Both triazine-based molecules and piperazine-containing compounds have been successfully employed as ligands in MOF synthesis. rsc.orgresearchgate.net

Triazine derivatives are attractive as MOF linkers due to their rigidity, C3-symmetry, and electron-deficient nature, which can facilitate the construction of diverse and stable frameworks. researchgate.netdrbrian.space Elongated triazine-based tricarboxylic acid linkers have been synthesized to create MOFs with larger pores, demonstrating the tunability of these systems. nih.gov Similarly, piperazine-based ligands have been utilized to construct entangled MOFs, showcasing their versatility in creating complex architectures. rsc.orgrsc.org

Given that both parent scaffolds are independently used in MOF chemistry, it is highly conceivable that derivatives of this compound could serve as novel multitopic ligands for the design and synthesis of new MOFs with unique topologies and functionalities. The piperazine nitrogen atoms could act as coordination sites, while the triazine ring provides a rigid, symmetric core.

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes its derivatives promising candidates for use in optoelectronic materials. When combined with electron-donating moieties, the triazine core can act as an electron acceptor, leading to the formation of charge-transfer complexes with interesting photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Functionalized 1,3,5-triazine derivatives have been investigated as components for photo- and electroluminescent materials. Their exceptional photothermal stability and adjustable chemical and photophysical characteristics make them suitable for these applications. For example, triazine derivatives have been designed as host materials for phosphorescent OLEDs, where their electron-transporting properties are leveraged to improve device efficiency.

The combination of a triazine acceptor with a suitable donor through a piperazine linker could lead to the development of new intramolecular charge-transfer systems. The piperazine unit, while primarily a flexible linker, can also influence the electronic properties of the molecule. The design of such donor-acceptor systems is a key strategy in the development of materials for organic electronics.

Agrochemical Applications

The 1,3,5-triazine scaffold is a well-established pharmacophore in the agrochemical industry, most notably in the development of herbicides. mdpi.comresearchgate.net The piperazine ring is also found in various biologically active compounds, including some with pesticidal properties. The combination of these two moieties in this compound suggests a potential for the development of new agrochemicals.

Herbicidal Properties

Triazine herbicides, such as atrazine and simazine, function by inhibiting photosynthesis in susceptible plant species. nih.govchemicalbook.com They block the electron transport chain in photosystem II, leading to the death of the plant. nih.gov The structure-activity relationship of triazine herbicides has been extensively studied, with the substituents at the 2, 4, and 6 positions of the triazine ring playing a crucial role in their phytotoxicity and selectivity. acs.orgacs.org

While there is no direct research available on the herbicidal activity of this compound itself, the core structure contains the essential triazine ring known for this bioactivity. The substitution pattern is critical; in commercial triazine herbicides, the ring is typically substituted with chlorine, methoxy, or methylthio groups, and at least one alkylamino side chain. chemicalbook.com The presence of the piperazine ring in this compound represents a significant structural departure from classic triazine herbicides. However, the concept of bioisosteric replacement, where one functional group is replaced by another with similar properties, is a common strategy in drug and pesticide design. enamine.netnih.gov It is conceivable that the piperazine moiety, or derivatives thereof, could be explored as a replacement for the typical alkylamino side chains in an attempt to discover new herbicidal compounds with different selectivity or environmental profiles.

Insecticidal Properties

The investigation of piperazine derivatives for insecticidal activity has been an area of interest. For example, novel piperazine-containing heterocyclic amides have shown favorable insecticidal potential. Furthermore, N-substituted triazine derivatives have also been explored for their insecticidal properties. nih.govnih.govresearchgate.net A study on chasmanthinine derivatives indicated that the introduction of different substituents significantly impacts their antifeedant activity. nih.gov

A series of 1,3,5-triazine derivatives containing a piperazine structure were synthesized and evaluated for their anti-potato virus Y (PVY) activity, with some compounds showing promising results. mdpi.comresearchgate.netnih.gov Although antiviral activity is distinct from insecticidal or herbicidal properties, this research demonstrates that the this compound scaffold can be a fruitful starting point for the development of new bioactive agents in agriculture. The exploration of these derivatives for direct insecticidal effects, targeting insect-specific biological pathways, remains a potential area for future research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Atrazine |

| Simazine |

| Cyanuric chloride |

| 1,3,5-benzenetricarboxylic acid |

| 1,3,5-benzenetribenzoate |

| 1,3,5-triazine-2,4,6-tribenzoate |

Future Perspectives and Emerging Research Directions for 1 1,3,5 Triazin 2 Yl Piperazine Chemistry

Development of Multifunctional Agents and Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred the development of multifunctional agents and multi-target directed ligands (MTDLs) that can simultaneously modulate several targets, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. The 1,3,5-triazine-piperazine core is an ideal framework for designing such agents.

Researchers are actively exploring the synthesis of hybrid molecules that combine the 1,3,5-triazine-piperazine moiety with other pharmacophores known to interact with specific targets. For instance, in the context of Alzheimer's disease (AD), derivatives of 1,3,5-triazine (B166579) are being designed to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) plaques. nih.govnih.gov One study reported on triazine-triazolopyrimidine hybrids linked by a piperazine (B1678402) group that showed potent inhibition of AChE and modulated Aβ self-aggregation. nih.gov The design of these MTDLs often involves linking the triazine core to other heterocyclic systems or functional groups known for their specific biological activities. nih.govnih.govnih.gov

Table 1: Examples of Multi-Target Directed Ligands Based on the 1,3,5-Triazine Scaffold

| Compound Class | Targeted Pathways/Molecules | Therapeutic Area | Reference |

| Triazine-Triazolopyrimidine Hybrids | Acetylcholinesterase (AChE), Amyloid-beta (Aβ) aggregation | Alzheimer's Disease | nih.gov |

| Benzothiazole-Piperazine Hybrids | Acetylcholinesterase (AChE), Amyloid-beta (Aβ) aggregation | Alzheimer's Disease | nih.gov |

| 1,3,5-Triazine Derivatives | Phosphatidylinositol 3-kinases (PI3K), mTOR | Cancer | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of 1-(1,3,5-triazin-2-yl)piperazine derivatives extends beyond their established roles. Researchers are continuously investigating new biological targets and exploring their application in a broader range of diseases.

Recent studies have identified 1,3,5-triazine-piperazine derivatives as potent ligands for serotonin (B10506) 5-HT6 receptors, suggesting their potential in treating cognitive impairment. nih.govresearchgate.net For example, compounds like 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have shown promising pro-cognitive and anxiolytic-like effects in preclinical models. nih.govresearchgate.net

Furthermore, the 1,3,5-triazine scaffold is being investigated for its activity against various other targets, including:

Anticancer agents: Derivatives have shown cytotoxicity against various cancer cell lines, including colorectal, breast, and leukemia. mdpi.commdpi.comdigitellinc.com Some compounds act by inhibiting key enzymes like phosphatidylinositol 3-kinases (PI3K) and mTOR. mdpi.comnih.gov

Antiviral agents: The piperazine moiety is a known pharmacophore in several antiviral drugs, and its incorporation into the 1,3,5-triazine structure has led to the development of compounds with activity against viruses like the potato virus Y (PVY). mdpi.com

Adenosine (B11128) Receptor Ligands: Novel 1,3,5-triazine derivatives have been designed and synthesized to target human adenosine receptors (hA1 and hA3), which play a role in tumor proliferation. nih.gov

Soluble Epoxide Hydrolase Inhibitors: 1-(1,3,5-Triazin-yl)piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, a target relevant to cardiovascular diseases. nih.gov

Advancements in Asymmetric Synthesis and Stereoselective Approaches

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the development of asymmetric synthesis methods to produce enantiomerically pure compounds is crucial.